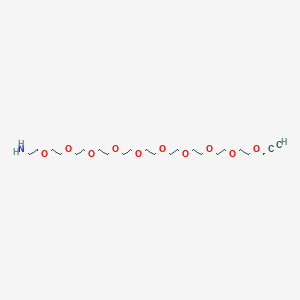

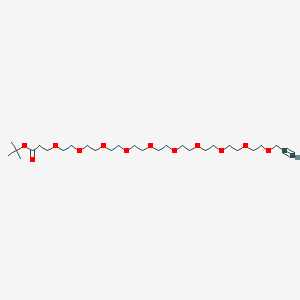

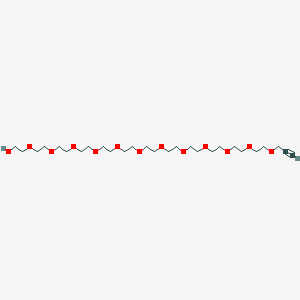

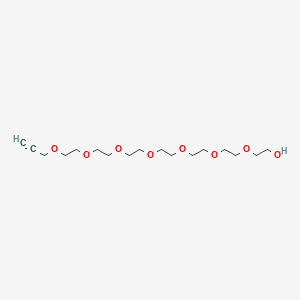

Propargyl-PEG8-alcohol

説明

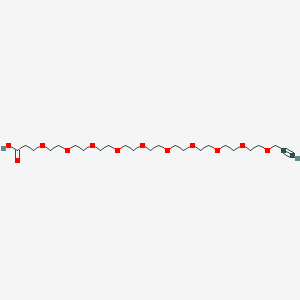

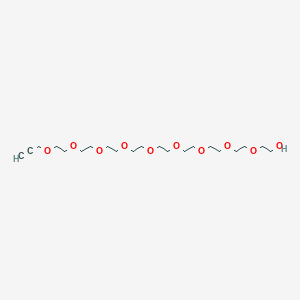

Propargyl-PEG8-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Synthesis Analysis

The synthesis of propargyl alcohols involves the addition or C-C coupling (alkynylation) of aldehydes . This process uses catalytic amounts of In (III)/BINOL, enabling a broad range of substrate generality with high enantioselectivity . The use of N-methylephedrine as a chiral additive enables a practical synthesis of propargylic alcohols from terminal alkynes and aldehydes .Molecular Structure Analysis

Propargyl-PEG8-alcohol has a molecular weight of 364.4 g/mol . It contains a hydroxyl group and a propargyl group . The propargyl group can participate in copper-catalyzed azide-alkyne Click Chemistry .Chemical Reactions Analysis

The propargyl group in Propargyl-PEG8-alcohol can participate in copper-catalyzed azide-alkyne Click Chemistry . This reaction is significant in the field of organic synthesis, as it allows for the creation of a stable triazole linkage .Physical And Chemical Properties Analysis

Propargyl-PEG8-alcohol is soluble in water, DMSO, DCM, and DMF . It has a molecular weight of 364.4 g/mol .科学的研究の応用

Synthesis of Propargyl Derivatives

Propargyl-PEG8-alcohol serves as a versatile synthetic intermediate in the production of propargyl derivatives. These derivatives are crucial for constructing complex molecular structures in organic chemistry. The propargyl group’s reactivity allows for the creation of a wide range of compounds, including pharmaceuticals and polymers .

“Click” Chemistry Applications

The compound is instrumental in “click” chemistry, a class of biocompatible reactions that are widely used to create diverse chemical libraries. Propargyl-PEG8-alcohol can be used to introduce alkyne groups into molecules, which can then participate in cycloaddition reactions, a cornerstone of “click” chemistry .

Drug Development and Bioconjugation

In the pharmaceutical industry, Propargyl-PEG8-alcohol is used for drug development. Its ability to act as a linker in bioconjugation allows for the attachment of drugs to targeting molecules or polymeric carriers, enhancing drug delivery systems .

Polymer and Materials Science

This compound is also valuable in polymer and materials science. It can be used to modify the properties of polymers, such as polyethylene glycol (PEG), to improve their functionality in biomedical applications like tissue engineering and regenerative medicine .

Surface Modification and Biocompatibility

Propargyl-PEG8-alcohol is used to alter surface properties to reduce protein adsorption and cell adhesion, which is essential in creating biocompatible materials for medical devices and implants .

Nanotechnology and Sensor Development

In nanotechnology, Propargyl-PEG8-alcohol’s ability to bind to various substrates makes it a key component in developing sensors and nanoscale devices. Its unique chemical properties allow for the construction of sensitive and specific detection systems .

Safety And Hazards

将来の方向性

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O8/c1-2-4-19-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20-5-3-18/h1,18H,3-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJKIPMHDKPKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG8-alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

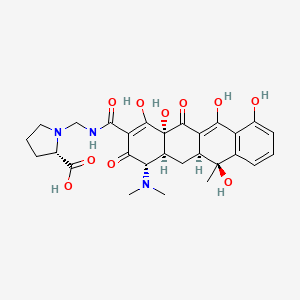

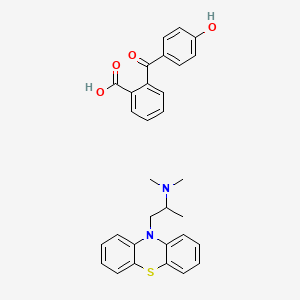

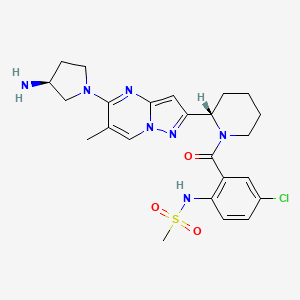

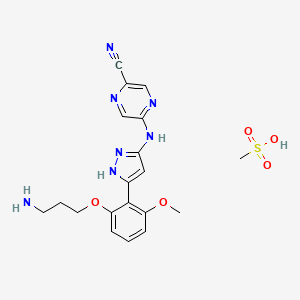

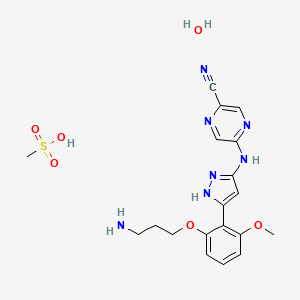

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S,E)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile](/img/structure/B610202.png)

![8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B610203.png)